molecular formula C20H20ClN3O B11274621 2-(2-Chlorophenoxy)-3-(4-methylpiperidin-1-yl)quinoxaline

2-(2-Chlorophenoxy)-3-(4-methylpiperidin-1-yl)quinoxaline

Cat. No.: B11274621
M. Wt: 353.8 g/mol
InChI Key: ZHMDFZRHRYAPDQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-3-(4-methylpiperidin-1-yl)quinoxaline is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-3-(4-methylpiperidin-1-yl)quinoxaline typically involves the reaction of 2-chlorophenol with 3-(4-methylpiperidin-1-yl)quinoxaline. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Solvent extraction and recrystallization techniques are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-3-(4-methylpiperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of new quinoxaline derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

2-(2-Chlorophenoxy)-3-(4-methylpiperidin-1-yl)quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-3-(4-methylpiperidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-chlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • Quinoxaline derivatives with different substituents

Uniqueness

2-(2-Chlorophenoxy)-3-(4-methylpiperidin-1-yl)quinoxaline is unique due to the specific combination of the chlorophenoxy and methylpiperidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance compared to other similar compounds.

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-3-(4-methylpiperidin-1-yl)quinoxaline

InChI

InChI=1S/C20H20ClN3O/c1-14-10-12-24(13-11-14)19-20(25-18-9-5-2-6-15(18)21)23-17-8-4-3-7-16(17)22-19/h2-9,14H,10-13H2,1H3

InChI Key

ZHMDFZRHRYAPDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=CC=C4Cl

Origin of Product

United States

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